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Compound Name: Reversin 121

Cat. No.: B161322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of two distinct

compounds: Reversin 121, a P-glycoprotein (P-gp) inhibitor, and Reversine, an Aurora kinase

inhibitor. It is crucial to distinguish between these two molecules as they possess different

mechanisms of action and cellular targets. This document summarizes their inhibitory activities,

presents quantitative data in structured tables, details relevant experimental protocols, and

visualizes key pathways and workflows.

Section 1: Reversin 121 - A P-glycoprotein Inhibitor
for Reversing Multidrug Resistance
Reversin 121 is a peptide-based chemosensitizer that primarily functions as an inhibitor of P-

glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family. P-gp is a

well-known contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a

wide range of chemotherapeutic drugs.[1][2] By inhibiting P-gp, Reversin 121 can restore the

intracellular concentration and efficacy of these drugs.[1][2]

Quantitative Data: Inhibitory Activity of Reversin 121
The following table summarizes the in-vitro inhibitory activity of Reversin 121 against P-

glycoprotein.
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Cell Line Target Assay Type IC50 Reference

NIH3T3

(expressing

human MDR1)

P-glycoprotein

(MDR1)

Drug Efflux

Inhibition (Flow

Cytometry)

1.41 µM [3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Signaling Pathways and Mechanisms
The primary mechanism of action for Reversin 121 is the direct inhibition of the P-glycoprotein

efflux pump. This restores the cytotoxic effects of chemotherapeutic agents in drug-resistant

cancer cells.
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Figure 1. Mechanism of P-glycoprotein inhibition by Reversin 121.

Experimental Protocols
This protocol is designed to measure the ability of Reversin 121 to inhibit the efflux of a

fluorescent P-gp substrate, such as Rhodamine 123 or DiOC2(3), from P-gp-overexpressing

cells.[4][5][6][7]

Materials:
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P-gp-overexpressing cell line (e.g., NIH3T3/MDR1, K562/A02) and a parental control cell

line.

Fluorescent P-gp substrate (e.g., Rhodamine 123, DiOC2(3)).[6][7]

Reversin 121.

Positive control inhibitor (e.g., Verapamil).[7]

Cell culture medium.

Phosphate-buffered saline (PBS).

Flow cytometer.

Procedure:

Cell Preparation: Culture P-gp-overexpressing and parental cells to 80-90% confluency.

Harvest the cells and resuspend them in culture medium at a concentration of 1 x 10^6

cells/mL.

Incubation with Inhibitor: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add

varying concentrations of Reversin 121 to the respective tubes. Include a no-inhibitor control

and a positive control (Verapamil). Incubate for 30 minutes at 37°C.

Substrate Loading: Add the fluorescent P-gp substrate (e.g., Rhodamine 123 to a final

concentration of 1 µM) to all tubes and incubate for 30-60 minutes at 37°C, protected from

light.

Efflux: Centrifuge the cells and resuspend them in fresh, pre-warmed medium (without

substrate but with the respective inhibitors). Incubate for 1-2 hours at 37°C to allow for drug

efflux.

Flow Cytometry Analysis: After the efflux period, place the tubes on ice to stop the transport

process. Analyze the intracellular fluorescence of the cell population using a flow cytometer.

Data Analysis: The increase in intracellular fluorescence in the presence of Reversin 121,

compared to the untreated control, indicates inhibition of P-gp-mediated efflux. Calculate the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/387/277/ecm910-ver-4-0.pdf
https://iv.iiarjournals.org/content/29/1/149
https://www.benchchem.com/product/b161322?utm_src=pdf-body
https://iv.iiarjournals.org/content/29/1/149
https://www.benchchem.com/product/b161322?utm_src=pdf-body
https://www.benchchem.com/product/b161322?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IC50 value by plotting the fluorescence intensity against the concentration of Reversin 121.
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Figure 2. Workflow for a P-gp drug efflux assay.

Section 2: Reversine - An Aurora Kinase Inhibitor
Reversine is a synthetic purine derivative that acts as a potent, ATP-competitive inhibitor of

Aurora kinases, particularly Aurora A and Aurora B.[8][9] These serine/threonine kinases are

key regulators of mitosis, and their overexpression is implicated in tumorigenesis.[8][9] By
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inhibiting Aurora kinases, Reversine can induce mitotic arrest, apoptosis, and polyploidy in

cancer cells.[10]

Quantitative Data: Inhibitory Activity of Reversine
The following table summarizes the in-vitro inhibitory activity of Reversine against Aurora

kinases.

Target Assay Type IC50 (nM) Reference

Aurora A In-vitro Kinase Assay 400 [8]

Aurora B In-vitro Kinase Assay 500 [8]

Aurora C In-vitro Kinase Assay 400 [8]

Signaling Pathways and Mechanisms
Reversine competitively binds to the ATP-binding pocket of Aurora kinases, preventing the

phosphorylation of their downstream substrates. This disrupts various mitotic processes,

including centrosome separation, spindle assembly, and cytokinesis, ultimately leading to cell

cycle arrest and apoptosis.
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Figure 3. Inhibition of Aurora kinase signaling by Reversine.

Experimental Protocols
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

based binding assay to quantify the inhibition of an Aurora kinase by Reversine.[11][12]

Materials:

Recombinant Aurora kinase (e.g., Aurora A or B).

Europium-labeled anti-tag antibody specific for the kinase.

Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive inhibitor).

Reversine.

Kinase buffer.
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384-well microplate.

TR-FRET-capable plate reader.

Procedure:

Reagent Preparation: Prepare serial dilutions of Reversine in the kinase buffer. Prepare a

solution containing the Aurora kinase and the Eu-labeled antibody. Prepare a solution of the

Alexa Fluor™ 647-labeled tracer.

Assay Assembly: In a 384-well plate, add the Reversine dilutions. Then, add the

kinase/antibody mixture to all wells.

Initiation of Binding: Add the tracer solution to all wells to initiate the binding reaction.

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to

reach equilibrium.

Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring the emission

from both the europium donor (at ~620 nm) and the Alexa Fluor™ 647 acceptor (at ~665 nm)

following excitation at ~340 nm.

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The

decrease in the TR-FRET ratio in the presence of Reversine indicates its displacement of the

tracer from the kinase's ATP-binding site. Determine the IC50 value by plotting the TR-FRET

ratio against the Reversine concentration.
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Figure 4. Workflow for an in-vitro Aurora kinase binding assay.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

following treatment with Reversine.[13][14][15]

Materials:

Cancer cell line of interest.
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Reversine.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

96-well plate.

Plate reader capable of measuring absorbance at 570 nm.

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of Reversine. Include

untreated and vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48,

or 72 hours).

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and

incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple

formazan crystals.[13][15]

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the

solubilization solution to each well to dissolve the formazan crystals.[14]

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a plate reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells.

Calculate the percentage of cell viability for each Reversine concentration relative to the

untreated control and determine the IC50 value.

This protocol can be used to confirm the in-cell activity of Reversine by assessing the

phosphorylation status of a known Aurora kinase substrate, such as Histone H3 at Serine 10.

Materials:
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Cancer cell line.

Reversine.

Lysis buffer with protease and phosphatase inhibitors.

Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10) and anti-total Histone H3).

HRP-conjugated secondary antibody.

SDS-PAGE gels and blotting equipment.

Chemiluminescent substrate.

Imaging system.

Procedure:

Cell Treatment and Lysis: Treat cells with Reversine for a specified time. Lyse the cells in ice-

cold lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-

PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting: Block the membrane and then incubate with the primary antibody against

phospho-Histone H3 (Ser10). Subsequently, incubate with an HRP-conjugated secondary

antibody.

Detection: Add a chemiluminescent substrate and capture the signal using an imaging

system.

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for

total Histone H3 to confirm equal protein loading.
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Analysis: A decrease in the phospho-Histone H3 signal in Reversine-treated cells indicates

inhibition of Aurora kinase activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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